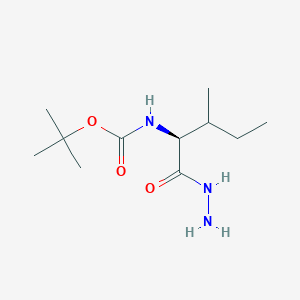

tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate

Description

Properties

Molecular Formula |

C11H23N3O3 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C11H23N3O3/c1-6-7(2)8(9(15)14-12)13-10(16)17-11(3,4)5/h7-8H,6,12H2,1-5H3,(H,13,16)(H,14,15)/t7?,8-/m0/s1 |

InChI Key |

LIRUNLCZYYYSDX-MQWKRIRWSA-N |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)NN)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCC(C)C(C(=O)NN)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Primary Amines

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. For example, in the synthesis of analogous carbamates, Boc protection is achieved in tetrahydrofuran (THF) or dichloromethane (DCM) with triethylamine (TEA) or N-methylmorpholine (NMM) as bases. A representative protocol involves:

Key Data :

Hydrazinolysis of Activated Esters

Hydrazine can displace leaving groups (e.g., halides, mesylates) in intermediates. For instance, in the synthesis of tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate, iodine serves as a leaving group for subsequent nucleophilic substitution. Adapting this approach, the target compound’s hydrazine group may replace a chloride or activated ester:

Reaction Conditions :

Condensation with Carbonyl Compounds

Hydrazones formed via reaction with aldehydes or ketones offer an alternative pathway. For example, coupling a Boc-protected amino acid with a hydrazine derivative under Dean-Stark conditions yields hydrazide intermediates.

Stereoselective Assembly of the Pentanoyl Backbone

The 2S configuration is achieved through asymmetric synthesis or resolution. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic methods ensure stereochemical fidelity. A peptide coupling approach using mixed carbonates and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) has been reported for similar structures:

Optimized Parameters :

-

Coupling reagent : HATU (1.1 equiv).

-

Base : DIPEA (3.0 equiv).

Stepwise Synthesis and Experimental Protocols

Route 1: Sequential Boc Protection and Hydrazine Installation

-

Synthesis of (2S)-3-Methyl-1-oxopentan-2-amine :

-

Starting material: L-leucine or its ester.

-

Reductive amination or Strecker synthesis introduces the branched chain.

-

-

Boc Protection :

-

Hydrazine Incorporation :

Purification : Silica gel chromatography (hexane/ethyl acetate gradient).

Route 2: Hydrazine-Terminated Peptide Coupling

-

Prepare Boc-protected glutamic acid derivative :

-

Hydrazine Termination :

Critical Analysis of Methodologies

Yield Optimization Challenges

Low yields in hydrazine installation (e.g., 32–33% in iodination) stem from side reactions such as over-alkylation or Boc group cleavage. Strategies to mitigate this include:

Stereochemical Purity

Enantiomeric excess (ee) ≥98% is achievable via chiral HPLC or enzymatic resolution, though these steps add complexity. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) remains underexplored for this compound.

Scalability and Industrial Relevance

Route 1 offers better scalability due to fewer cryogenic steps, whereas Route 2’s reliance on anhydrous conditions limits large-scale application.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl carbamates include palladium catalysts, cesium carbonate, tert-butyl hydroperoxide, and various aryl halides. Reaction conditions typically involve moderate temperatures and the use of solvents such as 1,4-dioxane or methylene chloride .

Major Products Formed

Major products formed from the reactions of tert-butyl carbamates include N-Boc-protected anilines, tetrasubstituted pyrroles, and various oxidation products .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl carbamates are used as intermediates in the synthesis of various organic compounds. They are particularly valuable in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology

In biological research, tert-butyl carbamates are used as protecting groups for amines, allowing for the selective modification of biomolecules without affecting other functional groups .

Medicine

In medicinal chemistry, tert-butyl carbamates are explored for their potential as prodrugs, where the carbamate moiety can be enzymatically cleaved to release the active drug .

Industry

In the industrial sector, tert-butyl carbamates are used in the production of polymers, coatings, and other materials that require specific chemical properties .

Mechanism of Action

The mechanism of action of tert-butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate involves the interaction with molecular targets such as enzymes and receptors. The carbamate moiety can undergo hydrolysis to release the active hydrazine derivative, which can then interact with specific molecular pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Differences and Implications

Table 1: Structural Comparison of Selected tert-Butyl Carbamates

*Estimated based on molecular formula.

Key Observations :

- Hydrazine vs. Alternative Amines: The target compound’s hydrazinyl group enables unique reactivity (e.g., hydrazone formation), distinguishing it from methylamino or methoxy(methyl)amino analogs .

- Branched vs.

- Lipophilicity : Phenyl-containing analogs (e.g., 868539-96-2) are more lipophilic, likely influencing membrane permeability compared to the target’s aliphatic 3-methyl group .

Reactivity :

- The hydrazinyl group in the target compound facilitates nucleophilic reactions, such as coupling with carbonyl compounds to form hydrazones, a feature absent in hydroxyl- or alkyne-substituted analogs .

- Hydroxyl-containing analogs (e.g., CAS 1330069-67-4) are prone to hydrogen bonding, enhancing solubility in polar solvents .

Research and Crystallographic Data

- Structural Confirmation : Related compounds (e.g., CAS 160232-08-6) have been characterized via X-ray crystallography using SHELX and ORTEP software, suggesting similar methodologies apply to the target compound .

- Stereochemical Considerations : The (2S) configuration in the target compound is critical for chiral synthesis, mirroring trends in cyclopentyl analogs (e.g., CAS 1330069-67-4) where stereochemistry impacts biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.